molecular formula C17H12Cl2N2OS B2612968 2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide CAS No. 478042-50-1

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2612968
CAS No.: 478042-50-1
M. Wt: 363.26
InChI Key: MNJJNRXCUIDAIK-UHFFFAOYSA-N
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Description

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride can react with the thiazole derivative in the presence of a base such as sodium hydride to form the benzylated thiazole.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through an amide coupling reaction. 3,5-dichloroaniline can react with the benzylated thiazole derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dichlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial and fungal infections.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes involved in bacterial or fungal metabolism, leading to the disruption of essential cellular processes.

    Interacting with DNA: The compound can bind to DNA, interfering with replication and transcription processes, ultimately leading to cell death.

    Disrupting Cell Membranes: The compound can interact with cell membranes, causing increased permeability and leakage of cellular contents.

Comparison with Similar Compounds

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

    2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.

    2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-ethylamide: Similar structure but with an ethylamide group instead of a carboxamide group.

Properties

IUPAC Name

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)20-17(22)15-10-23-16(21-15)6-11-4-2-1-3-5-11/h1-5,7-10H,6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJJNRXCUIDAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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